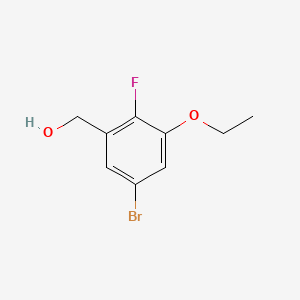
(5-Bromo-3-ethoxy-2-fluorophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-3-ethoxy-2-fluorophenyl)methanol is an organic compound that belongs to the class of aromatic alcohols It is characterized by the presence of bromine, ethoxy, and fluorine substituents on a benzene ring, along with a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-ethoxy-2-fluorophenyl)methanol typically involves the introduction of the bromine, ethoxy, and fluorine groups onto a benzene ring, followed by the addition of a methanol group. One common method involves the following steps:
Bromination: The starting material, 3-ethoxy-2-fluorophenol, is brominated using bromine in the presence of a suitable catalyst to introduce the bromine atom at the 5-position.
Methanol Addition: The brominated intermediate is then treated with methanol in the presence of a base, such as sodium hydroxide, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(5-Bromo-3-ethoxy-2-fluorophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are used in substitution reactions.
Major Products
Oxidation: The major products include (5-Bromo-3-ethoxy-2-fluorophenyl)aldehyde and (5-Bromo-3-ethoxy-2-fluorophenyl)carboxylic acid.
Reduction: The major product is (3-Ethoxy-2-fluorophenyl)methanol.
Substitution: The major products depend on the nucleophile used, such as (5-Amino-3-ethoxy-2-fluorophenyl)methanol or (5-Thio-3-ethoxy-2-fluorophenyl)methanol.
科学的研究の応用
Chemistry
In chemistry, (5-Bromo-3-ethoxy-2-fluorophenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its structure allows it to be used as a probe in studying enzyme mechanisms and receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
作用機序
The mechanism of action of (5-Bromo-3-ethoxy-2-fluorophenyl)methanol involves its interaction with specific molecular targets. The presence of the bromine, ethoxy, and fluorine groups allows it to form strong interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
(6-Bromo-3-ethoxy-2-fluorophenyl)methanol: Similar structure but with the bromine atom at the 6-position.
(5-Bromo-2-ethoxy-3-fluorophenyl)methanol: Similar structure but with the ethoxy and fluorine groups swapped.
Benzo[b]thiophen-2-yl (5-bromo-2-fluorophenyl)methanol: Contains a benzo[b]thiophene ring instead of the ethoxy group.
Uniqueness
(5-Bromo-3-ethoxy-2-fluorophenyl)methanol is unique due to the specific arrangement of its substituents. This arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. Its unique structure allows for selective interactions with biological targets, which can be exploited in drug development and other scientific research.
特性
分子式 |
C9H10BrFO2 |
|---|---|
分子量 |
249.08 g/mol |
IUPAC名 |
(5-bromo-3-ethoxy-2-fluorophenyl)methanol |
InChI |
InChI=1S/C9H10BrFO2/c1-2-13-8-4-7(10)3-6(5-12)9(8)11/h3-4,12H,2,5H2,1H3 |
InChIキー |
HDAVXZVGZGFTIL-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=CC(=C1F)CO)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




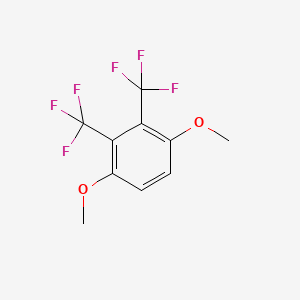
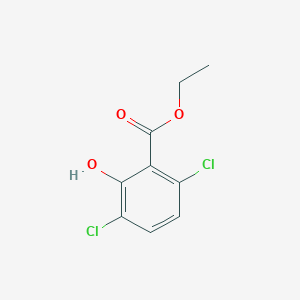




![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-octylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14023938.png)
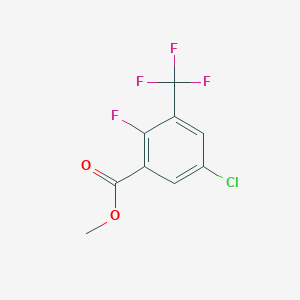
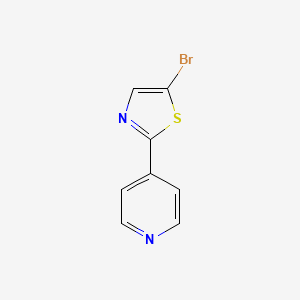
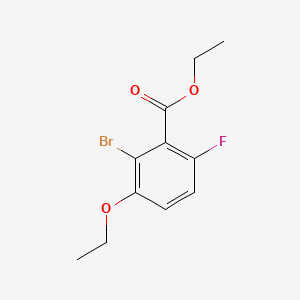

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B14023970.png)
